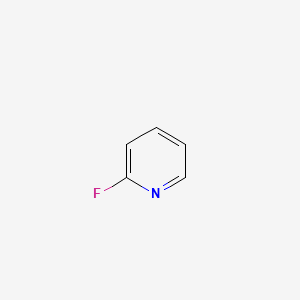

2-Fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5077. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAODLNXWYIKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190689 | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

26.6 [mmHg] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-48-5 | |

| Record name | 2-Fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKQ4JPY48S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluoropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and reactive properties of 2-Fluoropyridine, a versatile building block in modern organic synthesis.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique electronic properties, conferred by the highly electronegative fluorine atom at the 2-position of the pyridine ring, make it a valuable synthon for the introduction of the pyridyl moiety and for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. The fluorine atom significantly influences the electron distribution within the pyridine ring, impacting its reactivity and physical characteristics.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 372-48-5 | [1] |

| Molecular Formula | C₅H₄FN | [1] |

| Molecular Weight | 97.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -38 °C | |

| Boiling Point | 126 °C at 753 mmHg | |

| Density | 1.128 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | |

| Flash Point | 24 °C (75.2 °F) - closed cup | [2] |

| Solubility | Soluble in water | |

| pKa | -0.44 (at 25 °C) |

Chemical Properties and Reactivity

The presence of the fluorine atom at the 2-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effect of fluorine activates the ring towards attack by nucleophiles, leading to the displacement of the fluoride ion. This reactivity is a cornerstone of this compound's utility in organic synthesis.

Notably, the SNAr reaction of this compound with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent. This allows for milder reaction conditions and greater functional group tolerance in synthetic transformations.[3]

Furthermore, the C-3 position of this compound can be readily metallated, providing a pathway for the synthesis of 2,3-disubstituted pyridines . This dual reactivity, combining facile nucleophilic displacement at C-2 and functionalization at C-3, makes this compound a versatile precursor for a wide range of complex pyridine derivatives.

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. The following tables summarize its key spectral data.

1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 8.19 | ddd | J = 4.9, 2.0, 0.9 | H-6 |

| 7.77 | dddd | J = 8.2, 7.2, 2.0, 0.9 | H-4 |

| 7.15 | ddd | J = 7.2, 4.9, 2.5 | H-5 |

| 6.88 | ddd | J = 8.2, 2.5, 0.9 | H-3 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

13C NMR Spectral Data

| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| 163.5 | d, ¹JCF = 237.5 | C-2 |

| 147.1 | d, ³JCF = 14.0 | C-6 |

| 140.2 | d, ³JCF = 7.5 | C-4 |

| 122.1 | d, ⁴JCF = 4.0 | C-5 |

| 109.1 | d, ²JCF = 37.0 | C-3 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

19F NMR Spectral Data

The 19F NMR spectrum of this compound exhibits a single resonance.

| Chemical Shift (ppm) |

| -69.3 |

Reference: CFCl₃. Data is representative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 97 | 100% | [M]⁺ |

| 70 | ~50% | [M - HCN]⁺ |

| 51 | ~10% | [C₄H₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretching (aromatic) |

| 1600, 1580, 1470, 1430 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1300 | Strong | C-F stretching |

| 750-800 | Strong | C-H out-of-plane bending |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key synthetic transformations.

Synthesis of this compound via the Balz-Schiemann Reaction

This protocol describes the synthesis of this compound from 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Hydrofluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in hydrofluoroboric acid (2.5 eq) at 0 °C with stirring.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

-

The resulting diazonium salt precipitate is collected by filtration and washed with cold diethyl ether.

-

The dried diazonium salt is then gently heated in a suitable apparatus until the evolution of nitrogen gas ceases.

-

The crude this compound is purified by distillation.

Nucleophilic Aromatic Substitution: Synthesis of 2-(Morpholino)pyridine

This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of 2,3-Disubstituted Pyridines

This protocol outlines a general strategy for the synthesis of 2,3-disubstituted pyridines starting from this compound.

Step 1: Metallation at C-3

Materials:

-

This compound

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

Procedure:

-

Prepare a solution of LDA in anhydrous THF.

-

Cool the LDA solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete metallation.

-

Add the desired electrophile (1.1 eq) to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 2: Nucleophilic Aromatic Substitution at C-2

The 3-substituted-2-fluoropyridine obtained from Step 1 can then undergo a nucleophilic aromatic substitution reaction as described in the previous protocol to introduce a second substituent at the 2-position.

Analytical Workflow

A typical analytical workflow for the characterization and purity assessment of this compound and its derivatives is outlined below.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed or inhaled and causes skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.

Handling:

-

Keep away from heat, sparks, and open flames.[2]

-

Ground and bond containers when transferring material.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from oxidizing agents.

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and drink plenty of water.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the preparation of functionalized pyridine derivatives. Its enhanced reactivity in nucleophilic aromatic substitution reactions, coupled with the ability to undergo metallation at the C-3 position, provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and agrochemical development. A thorough understanding of its physical and chemical properties, along with adherence to safe handling practices, is essential for its effective and responsible use in the laboratory.

References

An In-Depth Technical Guide to 2-Fluoropyridine (CAS 372-48-5) for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Precursor in Modern Chemistry

2-Fluoropyridine, with the Chemical Abstracts Service (CAS) registry number 372-48-5, is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its unique chemical properties, particularly the reactivity of the fluorine atom at the 2-position of the pyridine ring, make it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 372-48-5 | [2][3][4] |

| Molecular Formula | C₅H₄FN | [1][2][5] |

| Molecular Weight | 97.09 g/mol | [1][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.128 g/mL at 25 °C | [4][7] |

| Boiling Point | 126 °C at 753 mmHg | [4][7] |

| Refractive Index (n20/D) | 1.466 | [4][7] |

| Flash Point | 24 °C (closed cup) | [8] |

| Solubility | Soluble in water | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

From Pyridine N-Oxides

A common and effective method for the synthesis of this compound involves the activation of pyridine N-oxides. This approach allows for the regioselective introduction of a fluorine atom at the 2-position.

Materials:

-

Pyridine N-oxide

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triethylamine (or other suitable amine)

-

A fluoride source (e.g., potassium fluoride, tetrabutylammonium fluoride)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pyridine N-oxide in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, add the amine to the reaction mixture.

-

Introduce the fluoride source to the reaction mixture and allow it to warm to room temperature.

-

The reaction is then heated to a specified temperature (e.g., 110 °C in DMSO for reactions involving K¹⁸F for radiolabeling) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.[2][3]

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure this compound.

Fluorodenitration of 2-Nitropyridine

Another established method is the fluorodenitration of 2-nitropyridine. This reaction involves the displacement of the nitro group with a fluoride ion, a process that is particularly effective for nitro groups at the 2- or 4-positions of the pyridine ring.

Materials:

-

2-Nitropyridine

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2-nitropyridine in anhydrous DMF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture. The reaction can often proceed at room temperature or with gentle heating (e.g., 70 °C).

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated.

-

The resulting crude this compound is then purified by distillation or chromatography.

Reactivity and Applications in Synthesis

The key to this compound's utility lies in the high reactivity of the C-F bond towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6] This reactivity is significantly higher than that of its chloro- or bromo-analogs, often allowing for milder reaction conditions.

Synthesis of 2-Aminopyridines

A primary application of this compound is in the synthesis of 2-aminopyridines, which are crucial intermediates in the pharmaceutical and agrochemical industries.

Materials:

-

This compound

-

The desired primary or secondary amine

-

A suitable base (e.g., potassium carbonate, triethylamine) if the amine salt is used

-

A solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine.

-

If an amine salt is used, add the base to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 50 to 120 °C.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude 2-aminopyridine derivative is then purified by recrystallization or column chromatography.

Synthesis of 2,3-Disubstituted Pyridines

This compound also serves as a precursor for the synthesis of 2,3-disubstituted pyridines through a combination of metallation at the C3 position followed by nucleophilic displacement of the fluorine atom.

Caption: A generalized workflow for the synthesis of 2,3-disubstituted pyridines from this compound.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity to their biological targets.[6][9] this compound serves as a key starting material for the synthesis of numerous biologically active compounds, particularly kinase inhibitors for the treatment of cancer and inflammatory diseases.

Case Study: Filgotinib - A JAK1 Inhibitor

Filgotinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that has been approved for the treatment of rheumatoid arthritis.[1][2][6] The synthesis of Filgotinib involves intermediates derived from substituted pyridines, highlighting the importance of building blocks like this compound in accessing such complex molecular architectures.

Mechanism of Action and the JAK-STAT Signaling Pathway:

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in the immune response and inflammation.[2][6][7] Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation.

Filgotinib selectively inhibits JAK1, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory cytokines.[2][6] This targeted inhibition helps to alleviate the symptoms and progression of autoimmune diseases like rheumatoid arthritis.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib on JAK1.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[2][3][8] It may also cause respiratory irritation.[2][3] Therefore, it should be handled in a well-ventilated area, away from sources of ignition, and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] In case of contact with eyes, rinse cautiously with water for several minutes.[2][3]

Conclusion

This compound is a fundamentally important building block in modern organic synthesis, with its high reactivity enabling the efficient construction of a diverse range of substituted pyridines. Its role as a precursor to high-value molecules, particularly in the pharmaceutical industry, underscores its significance. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in drug discovery and development, as it continues to be a key component in the creation of novel therapeutics targeting a variety of diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 6. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

A Technical Guide to 2-Fluoropyridine: Molecular Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoropyridine, a key fluorinated heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique properties, conferred by the fluorine atom, make it a subject of significant interest in medicinal chemistry for enhancing metabolic stability, binding affinity, and pKa modulation of target molecules.

Molecular Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. The introduction of a highly electronegative fluorine atom at the 2-position of the pyridine ring significantly influences its chemical reactivity and physical properties compared to unsubstituted pyridine.

Structural and Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₅H₄FN | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 97.09 g/mol | [1][2][3][4][5][6][7][8][9] |

| CAS Number | 372-48-5 | [2][3][4][5][6][7][8][9] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | o-fluoropyridine, Pyridine, 2-fluoro- | [1][3][4][7] |

| Appearance | Clear colorless to light yellow liquid | [4][10] |

| Density | 1.128 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 126 °C at 753 mmHg | [4][5][6] |

| Refractive Index (n20/D) | 1.466 | [4][5][6] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |

| Water Solubility | Soluble | [4] |

| SMILES | C1=CC=NC(=C1)F | [1][3] |

| InChI Key | MTAODLNXWYIKSO-UHFFFAOYSA-N | [1][3][4][5][6][7][8][9][11] |

Synthesis and Characterization Workflow

The synthesis of this compound and its subsequent characterization is a critical workflow in its application. The diagram below illustrates the logical flow from synthesis to purification and final analytical validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound. The following sections provide established protocols.

Synthesis Protocol: Modified Balz-Schiemann Reaction

This protocol describes a representative method for synthesizing this compound from 2-aminopyridine. The Balz-Schiemann reaction is a reliable method for introducing fluorine into aromatic systems.[12]

Materials:

-

2-Aminopyridine

-

48% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, thermometer, dropping funnel, magnetic stirrer, ice-water bath.

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked flask, dissolve 2-aminopyridine in 48% aqueous tetrafluoroboric acid, stirring until a clear solution is formed.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution over 60-90 minutes, maintaining the internal temperature between 0-5 °C with vigorous stirring.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

-

-

Decomposition and Product Formation:

-

Remove the ice bath and allow the reaction mixture to warm slowly to room temperature.

-

Gently heat the mixture to 50-60 °C. The evolution of nitrogen gas indicates the decomposition of the diazonium salt.

-

-

Work-up and Extraction:

-

After gas evolution ceases, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic phase and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Objective: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei.

-

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Prepare a 5-10% (w/v) solution of this compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[11][13]

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. The aromatic region will show complex multiplets corresponding to the four protons on the pyridine ring.[11]

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum to observe the five distinct carbon signals.

-

¹⁹F NMR: Acquire the ¹⁹F NMR spectrum. A single signal will confirm the presence of the fluorine atom.[14][15]

-

-

Expected Results: The spectra should be consistent with the structure of this compound, showing characteristic chemical shifts and J-coupling (H-F, C-F) constants.[11][13]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the compound and confirm its molecular weight.

-

Objective: To separate this compound from any impurities and determine its mass-to-charge ratio.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 3% SP-2100 on Supelcoport) is suitable.[16]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C.

-

Injector: Split/splitless injector at 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: Scan from m/z 35 to 200.

-

-

Expected Results: The gas chromatogram should show a single major peak. The mass spectrum for this peak should display a molecular ion (M⁺) peak at m/z 97, corresponding to the molecular weight of this compound.[3][7]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Objective: To identify characteristic vibrational frequencies, particularly the C-F and aromatic C-H bonds.

-

Sample Preparation: The spectrum can be recorded directly from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.

-

Expected Results: The spectrum will show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C/C=N ring stretching (around 1400-1600 cm⁻¹). A strong band corresponding to the C-F stretching vibration is also expected.[17]

Logical Relationships of this compound Properties

The properties of this compound are interconnected, stemming from its fundamental molecular structure. The diagram below illustrates these relationships, linking its identity to its structural, physical, and spectroscopic characteristics.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 372-48-5 [chemicalbook.com]

- 5. This compound 98 372-48-5 [sigmaaldrich.com]

- 6. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | Properties, Uses, Safety, Supplier Information & CAS 372-48-5 [pipzine-chem.com]

- 11. This compound(372-48-5) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 14. spectrabase.com [spectrabase.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Synthesis and Discovery of 2-Fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on historical and modern synthetic methodologies. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of different synthetic routes. All quantitative data is summarized in structured tables for ease of reference, and logical relationships between synthetic pathways are visualized using diagrams.

Introduction and Physicochemical Properties

While the precise moment of the initial discovery of this compound is not well-documented, its development is intrinsically linked to the broader advancement of organofluorine chemistry. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1] this compound serves as a valuable synthon for introducing the 2-pyridyl moiety into more complex molecules, with the fluorine atom acting as a versatile leaving group in nucleophilic aromatic substitution (SNAr) reactions.

At room temperature, this compound is a clear, colorless to light yellow liquid.[2][3] It is miscible with most organic solvents and possesses some solubility in water.[2][4] The strong electronegativity of the fluorine atom significantly influences the electronic properties of the pyridine ring, making the carbon-fluorine bond exceptionally strong.[2] This also reduces the basicity of the pyridine nitrogen compared to pyridine itself.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄FN | |

| Molecular Weight | 97.09 g/mol | [3] |

| Boiling Point | 126 °C at 753 mmHg | [4] |

| Density | 1.128 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.466 | [4] |

| pKa | -0.44 at 25 °C | [4] |

| Vapor Pressure | 26.6 mmHg | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 8.230, 7.784, 7.182, 6.934 ppm | [5] |

| ¹³C NMR (CDCl₃) | Chemical shifts available | [6] |

| ¹⁹F NMR (CDCl₃) | Chemical shifts available | [7] |

| Mass Spectrum (EI) | Molecular Ion (m/z): 97 | [8] |

Synthetic Methodologies

The synthesis of this compound has evolved from classical methods requiring harsh conditions to more recent, milder, and more functional-group-tolerant approaches.

Traditional Synthetic Routes

One of the earliest and most traditional methods for the synthesis of aryl fluorides, including this compound, is the Balz-Schiemann reaction. This method involves the diazotization of a primary aromatic amine, in this case, 2-aminopyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

-

Reaction Scheme: 2-Aminopyridine → 2-Pyridyldiazonium tetrafluoroborate → this compound

While historically significant, this method can be hazardous due to the potentially explosive nature of the diazonium salt intermediates.[9]

The Halide Exchange (Halex) reaction is a nucleophilic aromatic substitution where a chloride or bromide atom on the pyridine ring is displaced by a fluoride ion. This process typically requires high temperatures and polar aprotic solvents. For this compound, this involves the reaction of 2-chloropyridine with a fluoride source like potassium fluoride (KF).

-

Reaction Scheme: 2-Chloropyridine + KF → this compound + KCl

A patent from 1964 describes a process for preparing this compound by reacting 2-chloropyridine with potassium bifluoride at high temperatures (250-370 °C), achieving a high yield without the need for a solvent.[10]

Modern Synthetic Routes

More contemporary methods offer milder reaction conditions and greater functional group compatibility. One such approach involves the use of pyridine N-oxides. The pyridine N-oxide is activated, and the resulting intermediate is then subjected to nucleophilic fluorination. A facile, metal-free synthesis of 2-fluoropyridines has been developed using inexpensive reagents where pyridine N-oxide starting materials are converted into 2-pyridyltrialkylammonium salt intermediates.[9]

-

Reaction Scheme: Pyridine N-oxide → 2-Pyridyltrialkylammonium salt → this compound

This method is also applicable for the synthesis of ¹⁸F-labeled 2-fluoropyridines for use in positron emission tomography (PET) imaging.[9]

Direct C-H fluorination represents a highly efficient and atom-economical approach to synthesizing fluorinated heterocycles. This method avoids the pre-functionalization of the starting material. For the synthesis of this compound, a C-H bond adjacent to the nitrogen atom is directly converted to a C-F bond.

-

Reaction Scheme: Pyridine + Fluorinating Agent → this compound

Recent advancements have utilized silver(II) fluoride (AgF₂) as a reagent for the regioselective fluorination of pyridines at the 2-position under ambient conditions.[11]

Experimental Protocols

Synthesis of this compound via Halide Exchange from 2-Chloropyridine

This protocol is adapted from a patented process.[10]

Materials:

-

2-Chloropyridine

-

Potassium bifluoride (KHF₂)

-

Pressure reaction vessel

Procedure:

-

Combine stoichiometric amounts of 2-chloropyridine and potassium bifluoride in a pressure-compatible reaction vessel.

-

Seal the vessel and heat the mixture to a temperature range of 275-325 °C.

-

Maintain the reaction at this temperature for a sufficient time to ensure complete conversion.

-

After cooling the reaction vessel, the this compound product is recovered from the reaction mixture.

-

Purification can be achieved by distillation.

Table 3: Reaction Parameters for Halide Exchange Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyridine | [10] |

| Reagent | Potassium Bifluoride (KHF₂) | [10] |

| Temperature | 275-325 °C | [10] |

| Solvent | None | [10] |

| Yield | High | [10] |

Synthesis of 2-Fluoropyridines from Pyridine N-Oxides

This protocol is based on the method described by Nielsen et al.[9]

Materials:

-

Substituted Pyridine N-oxide

-

Activating agent (e.g., Ts₂O)

-

Trialkylamine (e.g., trimethylamine)

-

Fluoride source (e.g., TBAF)

-

Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

-

Formation of the Trialkylammonium Salt:

-

Dissolve the pyridine N-oxide in an anhydrous solvent.

-

Add the activating agent and the trialkylamine.

-

Stir the reaction at room temperature until the formation of the 2-pyridyltrialkylammonium salt is complete.

-

Isolate the crude salt by trituration.

-

-

Fluorination:

-

Dissolve the isolated trialkylammonium salt in a suitable solvent.

-

Add the fluoride source.

-

Stir the reaction at the appropriate temperature until the formation of the this compound is complete.

-

Purify the product using standard techniques such as column chromatography.

-

Table 4: Reaction Parameters for this compound Synthesis from a Pyridine N-Oxide Derivative

| Parameter | Value | Reference |

| Starting Material | 2-Phenylpyridine N-oxide | [9] |

| Activating Agent | Ts₂O | [9] |

| Amine | Trimethylamine | [9] |

| Fluoride Source | TBAF | [9] |

| Overall Yield of 2-Fluoro-6-phenylpyridine | Not specified, but the formation of the intermediate is efficient. | [9] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a foundational step for the creation of more complex molecules. The following diagrams illustrate the logical flow of the synthetic pathways and their role in further chemical transformations.

Caption: Synthetic pathways to this compound and its applications.

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent functionalization of a this compound derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Properties, Uses, Safety, Supplier Information & CAS 372-48-5 [pipzine-chem.com]

- 3. This compound | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 372-48-5 [chemicalbook.com]

- 5. This compound(372-48-5) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US3296269A - Process for providing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

2-Fluoropyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridine has emerged as a highly valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom at the 2-position of the pyridine ring, render it an excellent substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound in organic synthesis. It covers its physical and chemical properties, detailed experimental protocols for key reactions including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and directed ortho-lithiation/borylation. Furthermore, this guide highlights the significance of this compound in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), with a focus on the drugs Tipiracil and Enasidenib. All quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials.[1] The introduction of a fluorine atom onto the pyridine ring can profoundly influence its physicochemical properties, such as pKa, metabolic stability, and binding affinity to biological targets. This compound, in particular, stands out due to the strong electron-withdrawing effect of the fluorine atom, which activates the pyridine ring for various chemical modifications.[2][3] This activation, coupled with the unique properties of the carbon-fluorine bond, makes this compound a sought-after intermediate for the synthesis of complex substituted pyridines.[2]

This guide aims to provide a detailed technical resource for chemists and researchers, offering both a theoretical understanding and practical guidance on the use of this compound as a synthetic building block.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular formula of C5H4FN and a molecular weight of 97.09 g/mol .[2][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 372-48-5 | [2][4] |

| Molecular Formula | C5H4FN | [2][4] |

| Molecular Weight | 97.09 g/mol | [2][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 125.9 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 28.3 ± 0.0 °C | [2] |

| Basicity | Weaker than pyridine | [5] |

The presence of the highly electronegative fluorine atom at the 2-position significantly influences the electronic distribution within the pyridine ring, making the C2 position highly susceptible to nucleophilic attack.[2][6] This enhanced electrophilicity is the cornerstone of this compound's utility in organic synthesis.

Key Reactions of this compound

This compound serves as a versatile precursor for the synthesis of a wide range of 2-substituted and 2,3-disubstituted pyridines through several key reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is one of the most powerful methods for the functionalization of this compound. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the C2 position for attack by a diverse array of nucleophiles.[6] The reaction of this compound with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent.[6][7]

A general mechanism for the SNAr reaction of this compound is depicted below. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

Caption: General mechanism of SNAr on this compound.

The following table summarizes typical reaction conditions and yields for the SNAr of 2-fluoropyridines with various nucleophiles.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference(s) |

| Alcohols (1°, 2°, or 3°) | KOtBu | THF | 50 | 3 | >95 (conversion) | [8] |

| Phenols | K2CO3 | DMF | 100 | 12 | >95 (conversion) | [8] |

| Amines (1° or 2°) | K2CO3 | DMF | 100 | 12 | >95 (conversion) | [8] |

| Amides | NaH | THF | 50 | 3 | >95 (conversion) | [8] |

| Thiols | K2CO3 | DMF | 25 | 0.5 | >95 (conversion) | [8] |

| N-Heterocycles | K2CO3 | DMF | 100 | 12 | >95 (conversion) | [8] |

| KCN | - | DMSO | 100 | 12 | ~80 (yield) | [8] |

| Morpholine | K3PO4 | tert-Amyl alcohol | 110 | - | - | [6] |

| Acetamidine HCl | K2CO3 | DMF | 120 | - | High |

This protocol describes the synthesis of a 2-alkoxypyridine from this compound and an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., tert-butanol)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 15-20 minutes to ensure the formation of the alkoxide.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-alkoxypyridine.[8]

Caption: Experimental workflow for SNAr of this compound with an alcohol.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures. While the C-F bond in this compound is generally less reactive in palladium-catalyzed cross-coupling reactions compared to other halogens (reactivity trend: I > Br > Cl >> F), the use of highly active catalyst systems allows for its successful coupling with boronic acids or esters.

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table provides representative conditions for the Suzuki-Miyaura coupling of 2-halopyridines, which can be adapted for this compound.

| 2-Halopyridine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 2-Chloropyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | ~70-80 | |

| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid and can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

Silica gel

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.5 mL) via syringe.

-

Place the reaction vessel in a preheated heating block at 110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-arylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of aryl and heteroaryl amines from aryl/heteroaryl halides and amines. For this compound, this reaction provides a direct route to 2-aminopyridine derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The following table summarizes representative conditions for the Buchwald-Hartwig amination of 2-halopyridines.

| 2-Halopyridine Substrate | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80 | 83 | |

| 2-Bromopyridine | Volatile amines | - | dppp | - | - | - | Near-quantitative | |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ | BINAP | K₂CO₃ | - | MW (30 min) | Good |

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for this compound.

Materials:

-

This compound

-

Amine (e.g., 4-Fluoro-2-methoxy-N-methylaniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), and the this compound (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask, and evacuate and backfill with inert gas three times.

-

Through a septum, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and wash the pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.

Directed ortho-Lithiation and Borylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In the case of this compound, the nitrogen atom can act as a directing group, facilitating the deprotonation at the C3 position by a strong base like lithium diisopropylamide (LDA) or an alkyllithium. The resulting lithiated intermediate can be quenched with various electrophiles, including boronic esters, to introduce a boronate group at the 3-position. This sets the stage for further functionalization, such as subsequent Suzuki-Miyaura coupling reactions.

Caption: General scheme for the ortho-lithiation and borylation of this compound.

The following is a general protocol for the directed ortho-lithiation of a pyridine derivative followed by borylation. Specific conditions for this compound may require optimization.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate (B(O-i-Pr)₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of LDA solution (in situ): To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the resulting solution at -78 °C for 30 minutes.

-

Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the this compound solution via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the lithiated this compound solution at -78 °C, add triisopropyl borate (1.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for an additional 1-3 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude boronic ester can be used in subsequent reactions or purified by chromatography.

Applications in Drug Development: Case Studies

The versatility of this compound as a building block is exemplified by its use in the synthesis of several important pharmaceutical agents.

Tipiracil

Tipiracil is a component of the oral anticancer drug Lonsurf®, where it is co-formulated with trifluridine.[2][5] Tipiracil is a potent inhibitor of thymidine phosphorylase, an enzyme that metabolizes trifluridine.[5] By inhibiting this enzyme, tipiracil increases the bioavailability of trifluridine, enhancing its anticancer activity.[2] The synthesis of Tipiracil involves the use of a 2-chloropyridine derivative, which can be conceptually derived from this compound via SNAr.

The following diagram illustrates the mechanism of action of the trifluridine/tipiracil combination.

Caption: Mechanism of action of the trifluridine/tipiracil combination.

Enasidenib

Enasidenib (Idhifa®) is a medication used for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme. Enasidenib is a selective inhibitor of the mutant IDH2 enzyme. The synthesis of Enasidenib utilizes a this compound derivative as a key building block.

The diagram below depicts the mechanism of action of Enasidenib in mutant IDH2 AML.

Caption: Mechanism of action of Enasidenib in mutant IDH2 acute myeloid leukemia.

Conclusion

This compound is an exceptionally valuable and versatile building block in modern organic synthesis. Its heightened reactivity in nucleophilic aromatic substitution reactions, along with its utility in a range of cross-coupling and metalation reactions, provides synthetic chemists with a powerful tool for the construction of complex pyridine-containing molecules. The successful application of this compound in the synthesis of important pharmaceuticals underscores its significance in drug discovery and development. This technical guide has provided a comprehensive overview of the properties, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data, to serve as a practical resource for researchers in the field. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with important biological and material properties.

References

- 1. baranlab.org [baranlab.org]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. uwindsor.ca [uwindsor.ca]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

Spectroscopic Characterization of 2-Fluoropyridine: A Technical Guide

Introduction

2-Fluoropyridine is a pivotal heterocyclic compound frequently incorporated into the scaffold of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the electronegative fluorine atom at the 2-position, significantly influence its reactivity and biological activity. A thorough understanding of its structural and electronic characteristics is paramount for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are presented to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. The presence of the fluorine atom introduces characteristic couplings that provide valuable structural information.

¹H NMR Data

The proton NMR spectrum of this compound displays four distinct signals corresponding to the protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of both the nitrogen and fluorine atoms.

| Proton | Chemical Shift (δ, ppm) in CDCl₃ |

| H-3 | 6.934 |

| H-4 | 7.784 |

| H-5 | 7.182 |

| H-6 | 8.230 |

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum is significantly influenced by the fluorine substituent, resulting in carbon-fluorine spin-spin coupling (J-coupling), which is observable as peak splitting. The magnitude of these coupling constants provides insight into the electronic environment of each carbon atom.

| Carbon | Chemical Shift (δ, ppm) in CDCl₃ | C-F Coupling Constant (J, Hz) |

| C-2 | 163.7 | 237.1 |

| C-3 | 109.8 | 37.5 |

| C-4 | 140.2 | 14.1 |

| C-5 | 122.5 | 4.9 |

| C-6 | 147.1 | 6.2 |

Data sourced from Benchchem and J. Am. Chem. Soc. 1975, 97 (7), pp 1808–1813.[2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the pyridine ring and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C and C=N Ring Stretching |

| ~1150-1250 | C-F Stretch |

| ~750-850 | C-H Out-of-Plane Bending |

Characteristic C-F stretching frequencies are reported to be between 1150 cm⁻¹ and 1250 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound yields a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 97 | 100.0 | [M]⁺ (Molecular Ion) |

| 70 | 51.5 | [M - HCN]⁺ |

| 50 | 8.4 | [C₄H₂]⁺ |

| 39 | 7.9 | [C₃H₃]⁺ |

Data sourced from the NIST WebBook and ChemicalBook.[1][6][7]

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[2]

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a spectral width of approximately 15 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Key parameters include a spectral width of about 220 ppm and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C) or TMS.[2]

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.[8] A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.[9]

-

Sample Spectrum Acquisition: The sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) system, which heats the sample to ensure it is in the gas phase.[10]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion.[10]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of sample analysis from preparation to final structural confirmation.

References

- 1. This compound(372-48-5) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoropyridine, with a specific focus on its solubility in various solvents and its chemical stability under different conditions. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and synthetic chemistry, offering detailed data, experimental methodologies, and visual representations of key processes and reaction pathways.

Introduction to this compound

This compound is a halogenated heterocyclic aromatic organic compound. The presence of a highly electronegative fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's electronic properties, reactivity, and physicochemical characteristics.[1][2] This activation makes it a versatile intermediate in organic synthesis, particularly for the preparation of 2,3-disubstituted pyridines through nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] Its applications are prominent in the pharmaceutical and agrochemical industries, where it serves as a key building block for a variety of complex molecules.[1][2] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and bioavailability. This compound is generally characterized by its miscibility with organic solvents and its solubility in water.

Quantitative Solubility Data

| Solvent | Quantitative Data | Qualitative Description | Reference(s) |

| Water | log10WS = -1.57 (Calculated) | Soluble | [3][5][6][7] |

| Ethanol | - | Miscible | [1] |

| Diethyl Ether | - | Miscible | [1] |

| Most Organic Solvents | - | Miscible | [1] |

Note: The Log10 of Water Solubility (log10WS) of -1.57 is a calculated property from Cheméo, which corresponds to a molar solubility of approximately 0.0269 mol/L or ~2.61 g/L in water.[7]

Stability and Reactivity of this compound

This compound is a stable compound under standard storage conditions but exhibits reactivity that is crucial for its synthetic applications.[8] Its stability is influenced by temperature, pH, light, and the presence of incompatible substances.

General Stability and Storage

-

Standard Conditions: this compound is stable under normal and recommended storage conditions.[8][9]

-

Storage Recommendations: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9][10] It is classified as a flammable liquid.[8][9][11]

Factors Affecting Stability

-

Temperature: Avoid heat, flames, and sparks.[9] High temperatures can lead to the formation of explosive vapor-air mixtures.[10]

-

pH: The stability of fluoropyridines can be pH-dependent. For instance, 4-fluoropyridine is known to undergo a ready transformation into N-(4-pyridyl)-4-pyridone in an acid-catalyzed process.[12] While specific studies on the pH-dependent degradation kinetics of this compound were not found, caution is advised in acidic conditions.

-

Incompatible Materials: To ensure stability and prevent hazardous reactions, this compound should not be stored with the materials listed in the table below.

Table of Incompatible Materials

| Incompatible Material Class | Specific Examples | Reference(s) |

| Acids | Strong mineral acids | [8][9] |

| Strong Oxidizing Agents | Peroxides, Nitrates | [8][9] |

| Acid Anhydrides | Acetic anhydride | [8][9] |

| Acid Chlorides | Acetyl chloride | [8][9] |

| Carbon Dioxide (CO2) | - | [8][9] |

Hazardous Decomposition Products

When involved in a fire, this compound can decompose to form hazardous products, including:

-

Carbon oxides (CO, CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride[9]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of solubility and stability. The following sections outline standardized methodologies applicable to this compound.

4.1 Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-